![molecular formula C14H24N2O3 B2357988 N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361596-00-9](/img/structure/B2357988.png)
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic compound with a complex structure that includes a piperidine ring, a methoxy group, and a prop-2-enoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like methanol or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The prop-2-enoyl group can be reduced to form a propyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and acidic or basic conditions for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group results in the formation of a hydroxyl derivative, while reduction of the prop-2-enoyl group yields a saturated propyl derivative .
Wissenschaftliche Forschungsanwendungen
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rasagiline: A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another monoamine oxidase inhibitor with neuroprotective properties.
Uniqueness
N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for targeted interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
N-[(2R)-1-methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-5-13(17)16-8-6-12(7-9-16)14(18)15(3)11(2)10-19-4/h5,11-12H,1,6-10H2,2-4H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEMRQYMJQAPDO-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N(C)C(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)N(C)C(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

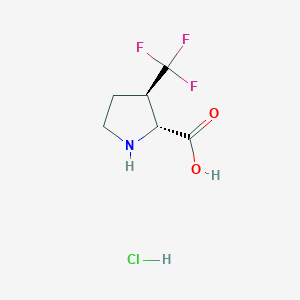
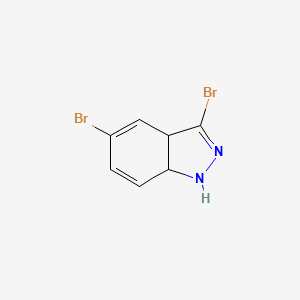
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2357910.png)
![(2E,3E)-1-{[1,1'-biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one](/img/structure/B2357912.png)
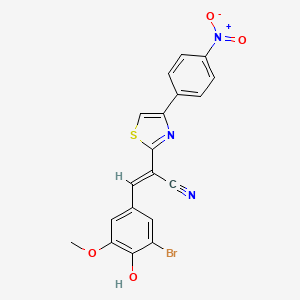

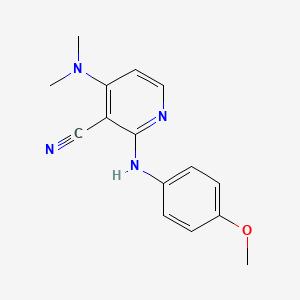
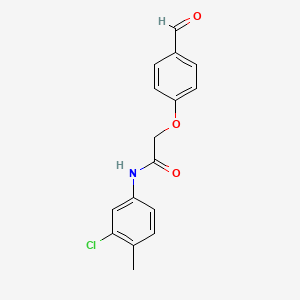
![1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2357920.png)
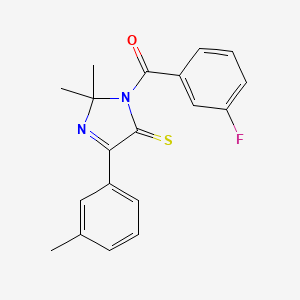
![3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2357923.png)


